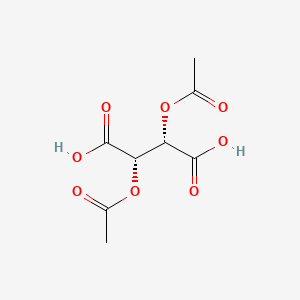

(+)-Diacetyl-D-tartaric Acid

描述

(+)-Diacetyl-D-tartaric Acid is a chiral derivative of tartaric acid, which is a naturally occurring organic acid found in various plants, particularly in grapes. This compound is known for its unique stereochemistry and is used in various chemical and industrial applications due to its specific properties.

准备方法

Synthetic Routes and Reaction Conditions

(+)-Diacetyl-D-tartaric Acid can be synthesized through the esterification of tartaric acid with acetic anhydride. The reaction typically involves the following steps:

Reactants: Tartaric acid and acetic anhydride.

Catalyst: A small amount of sulfuric acid or another strong acid to catalyze the reaction.

Reaction Conditions: The mixture is heated to around 60-70°C for several hours until the reaction is complete.

Purification: The product is then purified by recrystallization from an appropriate solvent, such as ethanol or water.

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves:

Bulk Reactants: Large quantities of tartaric acid and acetic anhydride.

Continuous Stirring: To ensure uniform reaction conditions.

Controlled Heating: Using industrial reactors to maintain the desired temperature.

Automated Purification: Employing large-scale recrystallization or distillation units to purify the final product.

化学反应分析

Types of Reactions

(+)-Diacetyl-D-tartaric Acid undergoes various chemical reactions, including:

Hydrolysis: The ester bonds can be hydrolyzed back to tartaric acid and acetic acid in the presence of water and a strong acid or base.

Oxidation: It can be oxidized to produce dioxosuccinic acid using oxidizing agents like hydrogen peroxide.

Reduction: Reduction with hydriodic acid yields succinic acid.

Common Reagents and Conditions

Hydrolysis: Water, strong acids (e.g., hydrochloric acid), or strong bases (e.g., sodium hydroxide).

Oxidation: Hydrogen peroxide, ferrous sulfate (Fenton reagent).

Reduction: Hydriodic acid.

Major Products

Hydrolysis: Tartaric acid and acetic acid.

Oxidation: Dioxosuccinic acid.

Reduction: Succinic acid.

科学研究应用

Food Industry Applications

Emulsifiers and Dough Conditioners

One of the primary applications of (+)-Diacetyl-D-tartaric acid is in the food industry, particularly as an emulsifier. It is commonly used in the form of diacetyl tartaric acid esters of mono- and diglycerides (DATEM). These compounds enhance the texture and stability of baked goods by improving dough handling and moisture retention. The preparation method involves reacting diacetylated tartaric acid anhydride with mono- and diglycerides derived from fatty acids, typically in the presence of alkaline catalysts at controlled temperatures .

Case Study: Baked Goods

In a study focusing on the incorporation of DATEM in yeast-leavened baked products, it was found that the addition of diacetyl tartaric acid esters significantly improved the volume and crumb structure of bread. The emulsifiers helped maintain moisture content during baking, leading to a softer texture and extended shelf life .

| Application | Function | Benefits |

|---|---|---|

| Emulsifier | Stabilizes mixtures | Improved texture and moisture retention |

| Dough conditioner | Enhances dough handling | Better volume and crumb structure |

Pharmaceutical Applications

Buffering Agents

In pharmaceuticals, this compound serves as a buffering agent due to its ability to maintain pH levels in formulations. This property is crucial for ensuring drug stability and bioavailability. The compound's effectiveness as a buffering agent has been documented in various formulations, particularly those requiring precise pH control .

Case Study: Drug Formulation

A formulation study highlighted that incorporating diacetyl tartaric acid into a drug delivery system improved the solubility and absorption rates of poorly soluble drugs. The buffering capacity provided by the compound allowed for more consistent drug release profiles, enhancing therapeutic efficacy .

Organic Synthesis

Catalyst in Asymmetric Synthesis

This compound is also utilized as a catalyst in asymmetric synthesis processes. Its ability to induce stereoselectivity makes it valuable for synthesizing chiral compounds. The compound has been shown to effectively cleave bonds with high selectivity, making it an essential reagent in organic chemistry .

Case Study: Chiral Synthesis

Research demonstrated that using this compound as a catalyst in the synthesis of chiral amines resulted in high yields and enantioselectivity. This application is particularly relevant in the pharmaceutical industry for producing active pharmaceutical ingredients (APIs) that require specific stereochemistry .

Cosmetic Applications

Stabilizing Agents

In cosmetics, this compound is employed as a stabilizing agent in formulations such as creams and lotions. Its emulsifying properties help maintain product consistency and enhance skin feel. Furthermore, its safety profile allows for its use in various cosmetic products without adverse effects .

| Field | Use Case | Impact |

|---|---|---|

| Food | Emulsifier | Improved product quality |

| Pharmaceuticals | Buffering agent | Enhanced drug stability |

| Organic Chemistry | Asymmetric synthesis catalyst | High yield of chiral compounds |

| Cosmetics | Stabilizing agent | Consistent product texture |

作用机制

The mechanism of action of (+)-Diacetyl-D-tartaric Acid involves its interaction with various molecular targets:

Enzyme Inhibition: It can act as an inhibitor for certain enzymes by binding to their active sites.

Metabolic Pathways: Participates in metabolic pathways involving tartaric acid derivatives.

Chiral Interactions: Its chiral nature allows it to interact specifically with other chiral molecules, influencing their behavior and reactions.

相似化合物的比较

Similar Compounds

Tartaric Acid: The parent compound, widely used in food and pharmaceutical industries.

Succinic Acid: A reduction product of (+)-Diacetyl-D-tartaric Acid, used in various industrial applications.

Dioxosuccinic Acid: An oxidation product, used in chemical research.

Uniqueness

This compound is unique due to its specific chiral properties, which make it valuable in asymmetric synthesis and chiral resolution processes. Its ability to undergo various chemical reactions while maintaining its chiral integrity sets it apart from other similar compounds.

生物活性

(+)-Diacetyl-D-tartaric acid, a derivative of tartaric acid, has garnered attention in various fields of research due to its unique biological activities. This compound is particularly significant in organic synthesis and food science, where it serves as an emulsifier and stabilizer. Its biological properties, including antimicrobial and phytotoxic activities, have been the focus of several studies.

This compound is synthesized through the acetylation of D-tartaric acid. The structural characteristics include two acetyl groups attached to the hydroxyl groups of tartaric acid, which enhances its solubility and reactivity.

Antimicrobial Activity

Research indicates that derivatives of diacetyl-D-tartaric acid exhibit significant antimicrobial properties. A study synthesized chiral amides from diacetyl-D-tartaric acid and evaluated their biological activities. Notably, certain compounds derived from this synthesis demonstrated potent antibacterial effects against pathogens such as Staphylococcus aureus and Klebsiella pneumoniae. The compound E11 showed greater activity against these bacteria, while another compound (E3) exhibited maximum antifungal activity .

Table 1: Antimicrobial Activity of Chiral Amides Derived from Diacetyl-D-tartaric Acid

| Compound | Activity Type | Target Organisms | Inhibition Rate (%) |

|---|---|---|---|

| E11 | Antibacterial | Staphylococcus aureus | Significant |

| E11 | Antibacterial | Klebsiella pneumoniae | Significant |

| E3 | Antifungal | Various fungi | Maximum |

| E2 | Phytotoxic | Canola seeds | Complete inhibition |

Phytotoxicity

The phytotoxic effects of derivatives from diacetyl-D-tartaric acid have also been studied. Compounds E2 and E3 were found to completely inhibit the germination of canola seeds, indicating potential applications in agricultural pest control .

Metabolism and Toxicity

The metabolism of diacetyl-D-tartaric acid has been investigated in various animal models. Studies show that after administration, a significant portion is excreted via urine, suggesting efficient metabolic processing. However, high doses have been associated with acute renal toxicity in some animal studies, indicating a need for caution in dosage .

Table 2: Metabolism and Excretion Data of Diacetyl-D-tartaric Acid

| Species | Route of Administration | Excretion Rate (%) |

|---|---|---|

| Dogs | Oral | 6.7 - 18.8 |

| Rabbits | Oral | Significant |

| Humans | Oral | 12% |

Case Studies

Several case studies highlight the practical applications of diacetyl-D-tartaric acid in food technology and pharmaceuticals:

- Food Emulsification : Research has shown that diacetyl tartaric acid esters enhance the stability of emulsions in gluten-free products, improving texture and shelf-life .

- Pharmaceutical Applications : The compound's ability to stabilize formulations has led to its use in various pharmaceutical preparations, enhancing bioavailability and efficacy .

属性

IUPAC Name |

(2S,3S)-2,3-diacetyloxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O8/c1-3(9)15-5(7(11)12)6(8(13)14)16-4(2)10/h5-6H,1-2H3,(H,11,12)(H,13,14)/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNISEZBAYYIQFB-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C(C(=O)O)OC(=O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]([C@@H](C(=O)O)OC(=O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66749-60-8 | |

| Record name | (+)-Diacetyl-D-tartaric Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。